1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine
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Overview
Description
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is a piperazine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a pyridinyl group, which is further modified with a tert-butyl group. The unique structure of this compound contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. This compound has been shown to bind to receptors such as α1B, 5-HT1A, and D2 . These interactions can modulate neurotransmitter activity, leading to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another piperazine derivative with anxiolytic properties.
Venlafaxine: A piperazine derivative used as an antidepressant.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and modulate various neurotransmitter pathways sets it apart from other similar compounds .
Properties
CAS No. |
1211534-45-0 |
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Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-(5-tert-butylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3 |
InChI Key |
AKBBGTQVIVPLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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